molecular formula C37H49ClN4O8S2 B1193273 Odevixibat HCl

Odevixibat HCl

Número de catálogo B1193273
Peso molecular: 777.389
Clave InChI: WHVZXNHCMBHFCD-AUTSZTFOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Odevixibat is a novel inhibitor of ileal bile acid transporter (ibat);  also called apical sodium-dependent bile acid transporter

Aplicaciones Científicas De Investigación

Bioactive Compound in Treating Pruritus

Odevixibat HCl, a chemically modified version of Benzothiazepine, functions as an ileal bile acid transporter inhibitor. It's primarily used in treating various cholestatic illnesses, including progressive familial intrahepatic cholestasis (PFIC). The mechanism involves inhibiting the ileal sodium/bile acid cotransporter, which significantly reduces the reuptake of enteric bile acid. Its efficacy has been explored in children with cholestatic liver diseases, showing promising results in reducing bile acid levels and associated symptoms like pruritus. Odevixibat received approval in the EU and USA for treating PFIC-related pruritus (Porwal et al., 2023).

Efficacy in Diverse Subtypes of PFIC

A case study of a 6-year-old girl with a novel PFIC subtype (PFIC9) indicated that Odevixibat effectively reduced symptoms like pruritus and sleep disturbances. The treatment led to significant decreases in serum bile acids and improvement in quality of life metrics, suggesting its potential applicability in rare subtypes of PFIC beyond the classic types (Pepe et al., 2023).

Approval for PFIC Treatment

Odevixibat's approval in the EU and USA for PFIC treatment marks a significant milestone. Its development targeted various cholestatic diseases, and clinical trials have explored its role in conditions like Alagille syndrome and biliary atresia (Deeks, 2021).

Phase 2 Study on Cholestatic Liver Disease

A Phase 2 study assessing Odevixibat in pediatric patients with cholestatic liver disease reported improvements in serum bile acid levels, pruritus, and sleep disturbances. The drug was well-tolerated, and its potential as a novel treatment option for cholestatic pruritus and liver disease progression was highlighted (Baumann et al., 2021).

Comparison with Surgical Interventions

In a case of PFIC type 2, Odevixibat showed efficacy comparable to partial external biliary diversion (PEBD) in normalizing serum bile acid levels and improving pruritus and sleep disruptions. This finding suggests Odevixibat as a non-invasive alternative to surgical interventions (Slavetinsky & Sturm, 2020).

Propiedades

Nombre del producto

Odevixibat HCl

Fórmula molecular

C37H49ClN4O8S2

Peso molecular

777.389

Nombre IUPAC

(2S)-2-[[(2R)-[[[[3,3-Dibutyl-2,3,4,5-tetrahydro-7-(methylthio)-1,1-dioxido-5-phenyl-1,2,5-benzothiadiazepin-8-yl]oxy]acetyl]amino](4-hydroxyphenyl)acetyl]amino]-butanoic acid hydrochloride

InChI

InChI=1S/C37H48N4O8S2.ClH/c1-5-8-19-37(20-9-6-2)24-41(26-13-11-10-12-14-26)29-21-31(50-4)30(22-32(29)51(47,48)40-37)49-23-33(43)39-34(25-15-17-27(42)18-16-25)35(44)38-28(7-3)36(45)46;/h10-18,21-22,28,34,40,42H,5-9,19-20,23-24H2,1-4H3,(H,38,44)(H,39,43)(H,45,46);1H/t28-,34+;/m0./s1

Clave InChI

WHVZXNHCMBHFCD-AUTSZTFOSA-N

SMILES

CC[C@H](NC([C@H](NC(COC1=C(SC)C=C(C2=C1)N(C3=CC=CC=C3)CC(CCCC)(CCCC)NS2(=O)=O)=O)C4=CC=C(O)C=C4)=O)C(O)=O.[H]Cl

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

AZD 8294;  AZD8294;  AZD-8294;  A-4250;  A4250;  A 4250;  AR-H 064974;  AR-H064974;  AR-H-064974;  Odevixibat HCl;  Odevixibat hydrochloride; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Odevixibat HCl
Reactant of Route 2
Reactant of Route 2
Odevixibat HCl
Reactant of Route 3
Odevixibat HCl
Reactant of Route 4
Odevixibat HCl
Reactant of Route 5
Odevixibat HCl
Reactant of Route 6
Odevixibat HCl

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.